molecular formula C4H10N2 B14653097 1,2-Diazetidine, 1,2-dimethyl- CAS No. 67144-62-1

1,2-Diazetidine, 1,2-dimethyl-

Cat. No.: B14653097
CAS No.: 67144-62-1
M. Wt: 86.14 g/mol
InChI Key: LHUYIRPDEPSBCF-UHFFFAOYSA-N
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Description

1,2-Diazetidine, 1,2-dimethyl- is a four-membered cyclic hydrazine with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.1356 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms in a ring with two methyl groups attached to each nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazetidine, 1,2-dimethyl- can be synthesized through various methods. One efficient route involves the use of a copper (I)-catalyzed cyclization of commercial materials to form 3-alkylidene-1,2-diazetidines . Another approach includes the synthesis of a similarly substituted 1,2-diazetidine compound followed by free-radical bromination and base-catalyzed debromination .

Industrial Production Methods

While specific industrial production methods for 1,2-Diazetidine, 1,2-dimethyl- are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazetidine, 1,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ring strain in the four-membered ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,2-Diazetidine, 1,2-dimethyl-.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions typically result in the formation of various substituted diazetidines.

Mechanism of Action

The mechanism of action of 1,2-Diazetidine, 1,2-dimethyl- involves its interaction with molecular targets through its nitrogen atoms. The ring strain in the four-membered ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diazetidine, 1,2-dimethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the formation of complex molecules and strained ring systems .

Properties

CAS No.

67144-62-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

1,2-dimethyldiazetidine

InChI

InChI=1S/C4H10N2/c1-5-3-4-6(5)2/h3-4H2,1-2H3

InChI Key

LHUYIRPDEPSBCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN1C

Origin of Product

United States

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